molecular formula C5H15Cl2FN2 B13631692 (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride

(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride

Cat. No.: B13631692
M. Wt: 193.09 g/mol
InChI Key: QRQMLLLJUYIHFE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is a dihydrochloride salt of a tertiary amine featuring three substituents: a methyl group, a 2-aminoethyl group, and a 2-fluoroethyl group. The compound’s structure (Fig. Fluorination often improves metabolic stability and binding affinity in bioactive molecules, while the dual hydrochloride groups increase aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C5H15Cl2FN2

Molecular Weight

193.09 g/mol

IUPAC Name

N'-(2-fluoroethyl)-N'-methylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C5H13FN2.2ClH/c1-8(4-2-6)5-3-7;;/h2-5,7H2,1H3;2*1H

InChI Key

QRQMLLLJUYIHFE-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CCF.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluoroethyl group plays a crucial role in modulating the compound’s activity and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs from recent literature and commercial catalogs (Table 1). Key structural variations include fluorine substitution patterns, backbone modifications, and salt forms.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Features Source/Application
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride (Target) C₅H₁₄Cl₂FN₂ 191.09 g/mol Single fluorine, dihydrochloride salt, aliphatic backbone Hypothetical pharmaceutical candidate
(2-2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride C₅H₁₂ClF₂NO 175.61 g/mol Dual fluorine, methoxy group, hydrochloride salt Commercial catalog (American Elements)
(2S)-1-Aminopropan-2-ylamine dihydrochloride C₅H₁₄Cl₂F₂N₂ 223.08 g/mol Chiral center, difluoroethyl, dihydrochloride Parchem Chemicals (CAS 1799374-54-1)
4-(2-Aminoethyl)catechol hydrochloride C₈H₁₂ClNO₂ 197.64 g/mol Aromatic catechol ring, aminoethyl group, hydrochloride Cheméo database
(2-Aminoethyl)cyclohexyl(hydroxymethyl)phenylsilane C₁₅H₂₅NOSi 275.46 g/mol Silicon-containing, antimuscarinic activity, chiral hydroxy group Organometallics (1995)

Key Findings

However, dual fluorination (as in ) may enhance metabolic stability and lipophilicity.

Backbone Modifications: The aliphatic structure of the target contrasts with aromatic analogs like 4-(2-aminoethyl)catechol hydrochloride , which may exhibit different pharmacokinetics due to π-π interactions. Silicon-containing analogs (e.g., ) demonstrate antimuscarinic activity, suggesting that the target’s aminoethyl group could be optimized for similar biological targeting.

Salt Form and Solubility: The dihydrochloride salt in the target and enhances solubility over mono-hydrochloride analogs (e.g., ), critical for intravenous formulations.

Research Implications

  • Pharmaceutical Potential: The target’s fluorine and dihydrochloride features position it as a candidate for CNS drugs or enzyme inhibitors, though in vitro studies are needed to validate activity.
  • Synthetic Challenges: Fluorinated amines often require specialized alkylation or nucleophilic substitution protocols, as seen in organocatalytic methods for silanes .

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